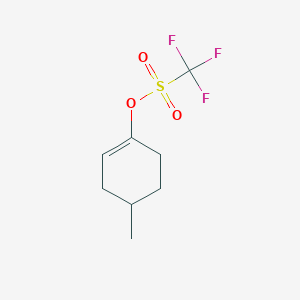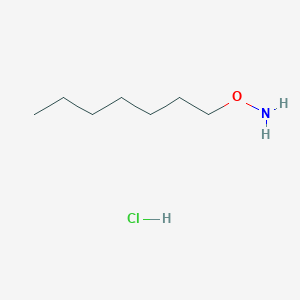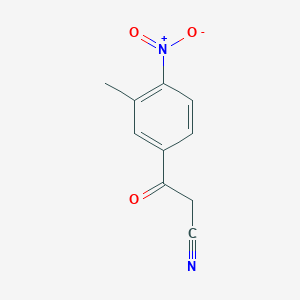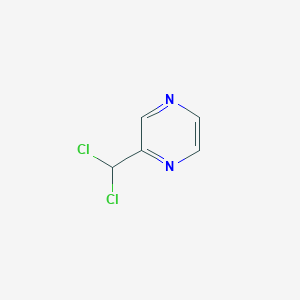
Dichloromethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2. It is characterized by a pyrazine ring substituted with a dichloromethyl group.
Méthodes De Préparation
The synthesis of 2-(dichloromethyl)pyrazine can be achieved through several routes. One common method involves the reaction of pyrazine with dichloromethyl reagents under controlled conditions. For instance, the reaction of pyrazine with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield 2-(dichloromethyl)pyrazine . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-(Dichloromethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert 2-(dichloromethyl)pyrazine to its corresponding pyrazine alcohols or amines.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyrazine carboxylic acids, while reduction can produce pyrazine alcohols .
Applications De Recherche Scientifique
2-(Dichloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has shown that derivatives of 2-(dichloromethyl)pyrazine exhibit antimicrobial and anticancer activities.
Industry: In the industrial sector, 2-(dichloromethyl)pyrazine is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(dichloromethyl)pyrazine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The dichloromethyl group enhances its binding affinity and specificity towards these targets, making it a potent bioactive compound .
Comparaison Avec Des Composés Similaires
2-(Dichloromethyl)pyrazine can be compared with other pyrazine derivatives such as:
Pyrazine: The parent compound, which lacks the dichloromethyl group.
2,3,5,6-Tetramethylpyrazine: A derivative with four methyl groups.
2,5-Dimethylpyrazine: Another methyl-substituted pyrazine with applications in the food industry as a flavoring agent.
The presence of the dichloromethyl group in 2-(dichloromethyl)pyrazine imparts unique reactivity and biological activity, distinguishing it from these similar compounds .
Conclusion
2-(Dichloromethyl)pyrazine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.
Propriétés
Formule moléculaire |
C5H4Cl2N2 |
|---|---|
Poids moléculaire |
163.00 g/mol |
Nom IUPAC |
2-(dichloromethyl)pyrazine |
InChI |
InChI=1S/C5H4Cl2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
Clé InChI |
IUIDZOFNUPTVRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


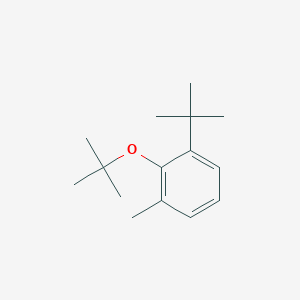

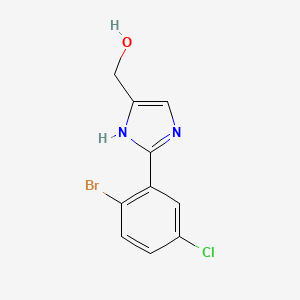
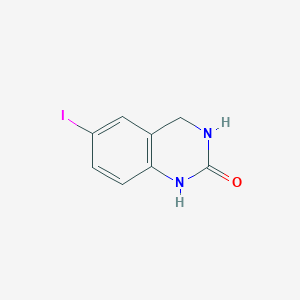

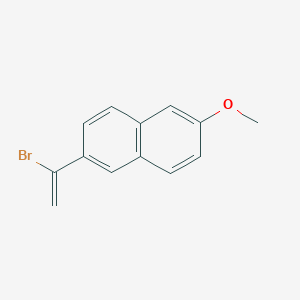
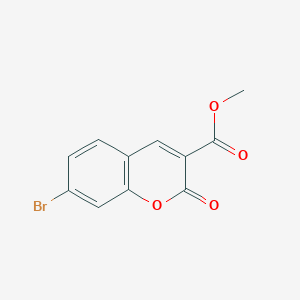
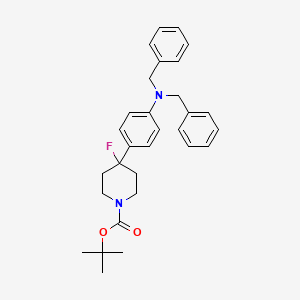

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
